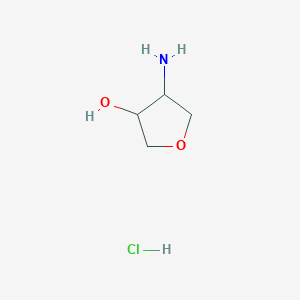

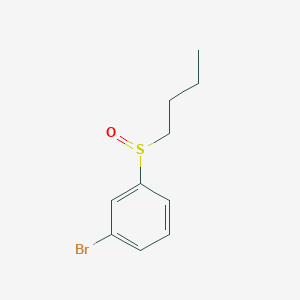

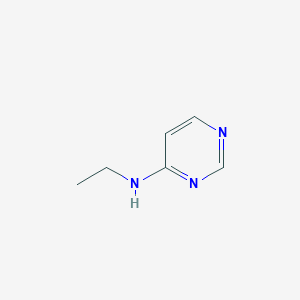

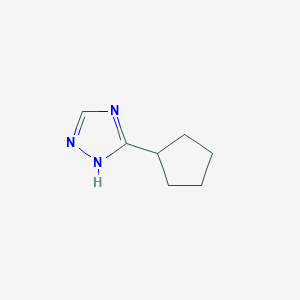

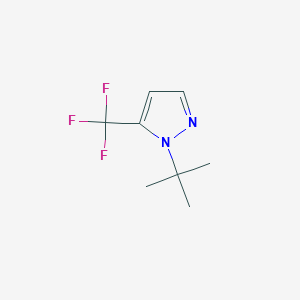

N-ethylpyrimidin-4-amine

説明

“N-ethylpyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines, including “N-ethylpyrimidin-4-amine”, involves various methods . One of the methods discussed in the literature is the Dimroth rearrangement in the synthesis of condensed pyrimidines . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis

The molecular structure of “N-ethylpyrimidin-4-amine” can be analyzed using various techniques. Molecular modeling studies of pyrimidine-based compounds have been conducted by integrating docking, molecular dynamics, and three-dimensional structure–activity relationship (3D-QSAR) . Molecular docking showed that certain residues are critical for the binding of ligands at the hydrophobic active site .Chemical Reactions Analysis

The chemical reactions involving “N-ethylpyrimidin-4-amine” can be analyzed using various techniques. For instance, NMR data can be harnessed to make strategic process chemistry decisions, ultimately leading to cost savings . Gathering insights into the mechanism and kinetics of chemical reactions is now at your fingertips .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethylpyrimidin-4-amine” can be evaluated using various techniques. For instance, molecular dynamics simulations can provide valuable insights into the structural and transport properties of these compounds .科学的研究の応用

Adenosine Receptor Antagonists : N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, closely related to N-ethylpyrimidin-4-amine, have been identified as potent and selective A2B adenosine receptor antagonists. These compounds show high affinity for the A2B receptor and are effective in functional in vitro models (Vidal et al., 2007).

Inhibitors of Dihydrofolate Reductase : 2,4-diamino-5-aryl-6-ethylpyrimidines have shown activity as nonclassical inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, indicating their potential as antitumor agents (Robson et al., 1997).

Hypoglycemic Agents : N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, have been synthesized and evaluated as glucokinase activators. These compounds also activate PPARγ, showing potential as dual-acting hypoglycemic agents (Song et al., 2011).

5-HT1A Partial Agonists : Aminopyrimidines have been identified as novel 5-HT1A agonists, with some compounds showing moderate potency for 5-HT1A in binding and functional assays, as well as moderate metabolic stability (Dounay et al., 2009).

Anti-Cancer Activity : New 4-aryl-N-phenylpyrimidin-2-amines have been synthesized and assessed for their cytotoxicity against non small-cell lung carcinoma cells. Some compounds demonstrated potent anti-cancer activity, comparable with the NSCLC drug Doxorubicin (Toviwek et al., 2017).

Inhibitors of Glycogen Synthase Kinase 3 : (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues have been identified as inhibitors of human glycogen synthase kinase 3 (GSK3), showing potential as antidiabetic agents (Wagman et al., 2017).

Metal Ion Adsorption : Pyrimidine-polyamine conjugates, including N-(4-amino-1-methyl-5-nitroso-6-oxo-1,6-di-hydropyrimidin-2-yl)-N'-[bis(2-aminoethyl)]ethylenediamine, have been used for adsorption of Zn2+ and Cd2+ from aqueous solutions, indicating potential applications in environmental cleanup and water treatment (Garcia-martin et al., 2005).

Catalytic N-alkylation of Heteroaromatic Amines : Heteroaromatic amines including N-ethylpyrimidin-4-amine can be N-alkylated with primary alcohols in the presence of ruthenium complexes, providing a method for the synthesis of monoalkylated and dialkylated amines (Watanabe et al., 1996).

Safety and Hazards

The safety data sheets of related compounds like “2-chloro-N-ethylpyrimidin-4-amine” and “6-chloro-N-ethylpyrimidin-4-amine” suggest that these compounds may pose certain hazards . Personal precautions, protective equipment, and emergency procedures are recommended to avoid dust formation and inhalation .

将来の方向性

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This suggests potential future directions for the development of new pyrimidine modalities, including “N-ethylpyrimidin-4-amine”. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

N-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-8-6-3-4-7-5-9-6/h3-5H,2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBQWSYPXVVOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B59471.png)